(2R,3S,5R)-5-(4,5-dihydroimidazo[2,1-f]purin-3-yl)-2-(hydroxymethyl)oxolan-3-ol
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Overview
Description
(2R,3S,5R)-5-(4,5-dihydroimidazo[2,1-f]purin-3-yl)-2-(hydroxymethyl)oxolan-3-ol is a complex organic compound that belongs to the class of nucleoside analogs These compounds are characterized by their ability to mimic the structure of natural nucleosides, which are the building blocks of nucleic acids such as DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,5R)-5-(4,5-dihydroimidazo[2,1-f]purin-3-yl)-2-(hydroxymethyl)oxolan-3-ol typically involves multi-step organic reactions. The starting materials are usually simple organic molecules that undergo a series of transformations, including cyclization, hydroxylation, and glycosylation. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors or continuous flow systems. The process would be optimized for efficiency, cost-effectiveness, and safety. Key considerations include the availability of raw materials, waste management, and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group.
Reduction: Reduction reactions may involve the conversion of the imidazole ring to a more saturated form.
Substitution: Nucleophilic substitution reactions can occur at various positions on the purine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups to the molecule.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as a model compound for studying nucleoside analogs and their reactivity.
Biology
In biological research, this compound is studied for its potential as an antiviral or anticancer agent. Its ability to interfere with nucleic acid synthesis makes it a candidate for drug development.
Medicine
In medicine, nucleoside analogs are used in the treatment of viral infections and cancer. This compound may have similar applications, pending further research and clinical trials.
Industry
In the pharmaceutical industry, this compound could be used in the development of new drugs. Its unique structure and reactivity make it a valuable tool for medicinal chemists.
Mechanism of Action
The mechanism of action of (2R,3S,5R)-5-(4,5-dihydroimidazo[2,1-f]purin-3-yl)-2-(hydroxymethyl)oxolan-3-ol involves its incorporation into nucleic acids. Once incorporated, it can disrupt the normal function of DNA or RNA, leading to the inhibition of viral replication or cancer cell growth. The molecular targets include viral polymerases and cellular enzymes involved in nucleic acid metabolism.
Comparison with Similar Compounds
Similar Compounds
Acyclovir: A nucleoside analog used in the treatment of herpes simplex virus infections.
Zidovudine: An antiretroviral medication used to prevent and treat HIV/AIDS.
Gemcitabine: A nucleoside analog used in chemotherapy for various cancers.
Uniqueness
What sets (2R,3S,5R)-5-(4,5-dihydroimidazo[2,1-f]purin-3-yl)-2-(hydroxymethyl)oxolan-3-ol apart is its unique structure, which combines elements of both purine and imidazole rings. This dual functionality may confer unique biological activity and therapeutic potential.
Properties
Molecular Formula |
C12H15N5O3 |
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Molecular Weight |
277.28 g/mol |
IUPAC Name |
(2R,3S,5R)-5-(4,5-dihydroimidazo[2,1-f]purin-3-yl)-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C12H15N5O3/c18-4-8-7(19)3-9(20-8)17-6-14-10-11-13-1-2-16(11)5-15-12(10)17/h1-2,6-9,15,18-19H,3-5H2/t7-,8+,9+/m0/s1 |
InChI Key |
YFPKQWRAHFPLFW-DJLDLDEBSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2NCN4C3=NC=C4)CO)O |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2NCN4C3=NC=C4)CO)O |
Origin of Product |
United States |
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